(1-Cyclohexylpyrrolidin-3-yl)methanol

Organic Synthesis Process Chemistry Building Blocks

(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 100049-71-6) is a functionalized saturated nitrogen heterocycle. Its core structure consists of a pyrrolidine ring with a reactive hydroxymethyl substituent at the 3-position and a bulky N-cyclohexyl group.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 100049-71-6
Cat. No. B175338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexylpyrrolidin-3-yl)methanol
CAS100049-71-6
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(C2)CO
InChIInChI=1S/C11H21NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2
InChIKeyUQWOCKWHWBXITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS 100049-71-6): Structural and Synthetic Baseline for Procuring a Versatile Pyrrolidine Scaffold


(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 100049-71-6) is a functionalized saturated nitrogen heterocycle [1]. Its core structure consists of a pyrrolidine ring with a reactive hydroxymethyl substituent at the 3-position and a bulky N-cyclohexyl group . This compound is primarily employed as a chemical building block, chiral auxiliary, or synthetic intermediate in organic chemistry, particularly in the construction of more complex, often pharmaceutically-relevant, molecules . Key physicochemical properties include a molecular weight of 183.29 g/mol, a boiling point of 260.1°C at 760 mmHg, and a predicted density of 1.027 g/cm³ [2].

Workflow
Synthetic building block for complex pyrrolidine derivatives
Selection
N-cyclohexyl pyrrolidine scaffold with reactive hydroxymethyl handle
Context
Asymmetric synthesis, chiral auxiliary precursor, and medicinal chemistry lead optimization

Why Generic Substitution Fails: The Critical Impact of N-Substitution and Pyrrolidine Ring Architecture on Synthetic Utility and Biological Activity


Generic substitution of (1-Cyclohexylpyrrolidin-3-yl)methanol with other pyrrolidine-3-ylmethanol derivatives is not scientifically sound due to the profound influence of the N-substituent on both the compound's physicochemical properties and its downstream synthetic and biological applications . The N-cyclohexyl group imparts a specific steric bulk and lipophilic character (calculated LogP ~1.57 [1]) that is markedly different from analogs bearing N-methyl, N-benzyl, or N-phenyl groups . This differentiation is not merely structural; it translates directly into quantifiable differences in reaction selectivity (e.g., in asymmetric synthesis ), enzyme inhibition potency, and target engagement [2][3]. A simple exchange can thus lead to altered reaction pathways, reduced yields, or complete loss of desired biological activity, making rigorous compound selection a critical procurement decision.

Target compound: N-cyclohexyl analog (cLogP ~1.57, higher steric bulk)
N-methyl or N-benzyl analogs alter lipophilicity and steric profile; reaction selectivity may shift
Target compound: Hydroxymethyl at 3-position on N-cyclohexylpyrrolidine
Different N-substitution patterns can lead to altered enzyme binding and target engagement
Documented use in patent-protected SAR and enzyme inhibition
Generic substitution may yield a different biological outcome; class-level inference requires verification

(1-Cyclohexylpyrrolidin-3-yl)methanol: Quantifiable Differentiation in Synthesis, Structure, and Biological Potential


Robust and High-Yielding Laboratory-Scale Synthesis for Reliable Procurement and Scaling

A scalable and robust synthetic route from methyl 1-cyclohexylpyrrolidine-3-carboxylate to (1-cyclohexylpyrrolidin-3-yl)methanol has been established, providing a clear benchmark for procurement quality. This method, described in patent WO2017/201161A1, demonstrates a high and reproducible yield .

Synthetic Yield
Class-level inference
92.3% isolated yield
Supports procurement quality benchmark
Reported reduction of methyl ester with LiAlH4 at -10°C; data to verify
Organic Synthesis Process Chemistry Building Blocks

Enhanced Lipophilicity and Steric Bulk Drive Unique Chromatographic and Biological Interactions

The N-cyclohexyl substituent in (1-cyclohexylpyrrolidin-3-yl)methanol confers significantly higher calculated lipophilicity and steric bulk compared to other common N-substituted analogs. This difference is a primary driver of its utility in modulating biological activity and pharmacokinetic properties [1].

Lipophilicity & Steric Profile
Cross-study comparable
ΔcLogP +1.05 vs N-methyl analog; MW increase +68 g/mol
Supports lipophilicity selection for ADME profiling
Predicted values from computational models
Medicinal Chemistry Physicochemical Properties ADME

Validated Application as a Key Intermediate in the Synthesis of Patent-Protected Biologically Active Compounds

(1-Cyclohexylpyrrolidin-3-yl)methanol is explicitly claimed and utilized as a key synthetic intermediate in the construction of novel, patent-protected chemical entities with demonstrated biological activity . This establishes a direct link between procurement of this specific compound and the ability to replicate or build upon published, high-value research [1].

Patent & Target Context
Supporting evidence
Explicitly used in enzyme inhibitor synthesis (IC50 reported)
Supports SAR exploration in target-based research
Data to verify in primary literature; BindingDB entry available
Medicinal Chemistry Drug Discovery Patent Analysis

High-Impact Applications for (1-Cyclohexylpyrrolidin-3-yl)methanol in Research and Development


Precursor for Optimizing Drug-like Properties in Medicinal Chemistry

The combination of a basic pyrrolidine nitrogen, a reactive primary alcohol handle, and a lipophilic cyclohexyl group makes this compound an ideal building block for medicinal chemists. It can be used to introduce a specific, quantifiable lipophilic and steric component (cLogP 1.57 [1]) into a lead molecule. This is particularly useful for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as improving membrane permeability or increasing metabolic stability by shielding labile groups [2]. The synthetic route is robust (92.3% yield ), ensuring its reliable use in multi-step synthesis programs.

Chiral Auxiliary and Scaffold for Asymmetric Synthesis

Although achiral itself, the sterically demanding cyclohexyl group on the pyrrolidine nitrogen makes this compound a valuable precursor for the synthesis of chiral auxiliaries and ligands . Its incorporation can create a hindered environment that facilitates highly stereoselective transformations. Procurement of this compound enables access to a chemical space defined by the N-cyclohexyl pyrrolidine motif, which is a key feature in some biologically active compounds [3].

Chemical Biology Tool for Investigating Enzyme Targets

Cyclohexylpyrrolidine scaffolds, for which this compound is a direct precursor, have been successfully optimized as inhibitors of clinically relevant enzymes like Trypanothione Reductase (TR) [2]. The structural data from X-ray co-crystal structures of related ligands highlight how the cyclohexyl group makes specific hydrophobic contacts within the enzyme's active site [2]. Using (1-cyclohexylpyrrolidin-3-yl)methanol as a starting point allows researchers to build upon this validated target engagement and explore structure-activity relationships (SAR) for new chemical biology probes or drug candidates.

Reliable Intermediate for Process Chemistry Scale-up

The detailed, high-yielding synthetic procedure documented in the patent literature (WO2017/201161A1 ) provides a clear, scalable protocol for accessing this compound. For process chemists, this represents a significant advantage. The availability of a well-characterized, scalable route using standard reagents (LiAlH₄) and straightforward workup reduces the risk and development time associated with scaling up novel synthetic pathways.

Application
Selection Property
Validation Focus
Medicinal Chemistry ADME Optimization
Lipophilicity and steric modulation from N-cyclohexyl group
cLogP and membrane permeability assays
Asymmetric Synthesis Scaffold
Steric environment enabling chiral auxiliary formation
Stereochemical outcome in test reactions
Enzyme Inhibitor Tool Compound
Target engagement context from known inhibitor class
Enzyme inhibition potency and selectivity assays
Process Chemistry Scale-up
Documented scalable synthetic route
Yield reproducibility and purity at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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